MI-773

MDM2-p53 inhibition Cancer cell line profiling Pharmacogenomics

Researchers requiring p53-dependent readouts often face confounding off-target effects from less selective MDM2 inhibitors. MI-773 (CAS 1303607-07-9) solves this with >100-fold selectivity for p53 wild-type over mutant/null cell lines (IC50 ~0.09-0.27 μM vs >10 μM), ensuring observed apoptosis and cell cycle arrest are directly attributable to p53 reactivation. • Orally bioavailable (once-daily oral gavage, 10-200 mg/kg) with dose-dependent tumor growth inhibition in osteosarcoma, leukemia, prostate, and colon cancer xenografts. • Validated in Phase I clinical trials and PDX models (tumor growth inhibition index of 127% in adenoid cystic carcinoma). • Supplied as ≥98% pure white to off-white solid; stable at -20°C for 3 years.

Molecular Formula C29H34Cl2FN3O3
Molecular Weight 562.5 g/mol
Cat. No. B612083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-773
SynonymsMI773;  MI-773;  MI 773
Molecular FormulaC29H34Cl2FN3O3
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O
InChIInChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1
InChIKeyIDKAKZRYYDCJDU-YJRDPZTCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MI-773 (SAR405838) Procurement Guide


MI-773 (also known as SAR405838) is an orally bioavailable small-molecule antagonist of the MDM2-p53 protein-protein interaction (PPI), belonging to the spiro-oxindole chemical class . The compound binds to MDM2 with high affinity (Ki = 0.88 nM, Kd = 8.2 nM) and has been evaluated in Phase I clinical trials for solid tumors and sarcomas, establishing it as a well-characterized tool compound for p53 pathway reactivation studies [1].

MI-773 vs Other MDM2 Inhibitors: Key Differences


MDM2-p53 inhibitors exhibit distinct binding kinetics, selectivity profiles, and in vivo efficacy that preclude simple substitution. While many compounds in this class (e.g., Nutlin-3a, RG7112, AMG-232) share a common mechanism, their potency against MDM2, cellular activity in wild-type p53 versus mutant p53 cell lines, and oral bioavailability differ substantially [1]. MI-773 demonstrates a unique combination of high MDM2 binding affinity (Ki = 0.88 nM) and pronounced selectivity for p53 wild-type cancer cell lines over p53 mutant or null lines, with IC50 values often exceeding 10 μM in the latter [2]. This selectivity is critical for experiments requiring p53-dependent readouts, where off-target or p53-independent effects from less selective analogs would confound interpretation.

MI-773 Performance Comparison


Superior Potency vs Nutlin-3a

A COMPARE analysis of 274 annotated cancer cell lines demonstrated that MI-773 exhibited a similar activity profile to Nutlin-3a, the prototypical MDM2 inhibitor, but with superior overall potency [1]. While both compounds primarily target p53 wild-type cell lines, MI-773 showed enhanced anti-tumor activity in sensitive tumor types including melanoma, sarcoma, renal, gastric cancers, leukemia, and lymphoma [1]. In cellular viability assays, MI-773 displayed IC50 values of 0.092 μM in SJSA-1 osteosarcoma cells and 0.089 μM in RS4;11 leukemia cells, whereas Nutlin-3a typically exhibits higher IC50 values (e.g., 0.09 μM in cell-free p53-MDM2 interaction assays but often >1 μM in cellular viability assays) .

MDM2-p53 inhibition Cancer cell line profiling Pharmacogenomics

Binding Affinity vs AMG-232

MI-773 binds to MDM2 with a Ki of 0.88 nM and Kd of 8.2 nM, as determined by fluorescence polarization (FP) and biolayer interferometry . In comparison, AMG-232 (Navtemadlin) exhibits a Kd of 0.045 nM by SPR, representing approximately 182-fold tighter binding . However, this difference in binding affinity does not linearly translate to cellular potency; MI-773 achieves IC50 values of 0.092–0.27 μM in p53 wild-type cell lines, while AMG-232 has been reported with an EdU IC50 of 9.1 nM in SJSA-1 cells .

MDM2 inhibitor binding Surface plasmon resonance (SPR) Target engagement

Cellular Potency vs RG7112 in NanoBIT Assay

In a direct comparison using the NanoBIT Mdm2:p53 protein-protein interaction assay, MI-773 demonstrated an IC50 of 0.27 ± 0.01 μM, whereas RG7112 showed significantly weaker activity with an IC50 of 87.3 ± 18.4 μM [1]. This represents an approximately 323-fold difference in cellular target engagement potency, highlighting MI-773's superior ability to disrupt the MDM2-p53 interaction in a live-cell context.

MDM2-p53 protein-protein interaction NanoBIT assay Cellular target engagement

Selectivity for p53 Wild-Type Cancer Lines

MI-773 potently inhibits growth in p53 wild-type cancer cell lines (SJSA-1 IC50 = 0.092 μM; RS4;11 IC50 = 0.089 μM; LNCaP IC50 = 0.27 μM; HCT-116 IC50 = 0.20 μM) but displays minimal activity against cell lines with mutated or deleted p53, including SAOS-2 (IC50 >10 μM), PC-3 (IC50 >10 μM), SW620 (IC50 >10 μM), and HCT-116 p53-/- (IC50 >20 μM) . This >100-fold selectivity window confirms that MI-773's anti-proliferative effects are strictly p53-dependent. In a broader panel of 274 cell lines, MI-773 exhibited anti-tumor activity in the sub-micromolar range in approximately 15% of cell lines, primarily those with wild-type TP53 [1].

p53 wild-type selectivity Cancer cell line profiling Biomarker-driven research

Oral Bioavailability and In Vivo Efficacy

MI-773 is orally bioavailable and exhibits dose-dependent tumor growth inhibition in multiple xenograft models. In SJSA-1 osteosarcoma, RS4;11 leukemia, LNCaP prostate cancer, and HCT-116 colon cancer xenografts, oral administration of MI-773 at doses of 10, 30, 50, 100, and 200 mg/kg effectively inhibited tumor growth . At 100 mg/kg, MI-773 caused significant tumor regression in patient-derived xenograft (PDX) models of adenoid cystic carcinoma (ACC), achieving a tumor growth inhibition index of 127% in UM-PDX-HACC-5 tumors (P = 0.015) [1]. In contrast, Nutlin-3a has limited oral bioavailability and is typically administered intraperitoneally or intravenously in preclinical studies .

In vivo xenograft Oral administration Tumor regression

MI-77301 Analog: Superior Binding Affinity

The analog SAR405838 (MI-77301) displays approximately 10-fold higher binding affinity for MDM2 compared to MI-773, with Kd values of 6.2 nM versus 62 nM, respectively . MI-77301 also demonstrates more pronounced anti-tumor activity in a set of wild-type p53 xenograft models, including SJSA-1 osteosarcoma, LNCaP prostate cancer, and melanoma . Notably, the nomenclature is often inconsistent across vendors; many sources use "MI-773" to refer to the active enantiomer SAR405838 (Ki = 0.88 nM) .

MDM2 inhibitor analog Structure-activity relationship Binding affinity

MI-773 Recommended Applications


p53-Dependent Apoptosis & Cell Cycle Studies

MI-773 is ideally suited for experiments requiring selective, p53-dependent cellular readouts. Its >100-fold selectivity window between p53 wild-type (IC50 ~0.09–0.27 μM) and p53 mutant/null cell lines (IC50 >10 μM) ensures that observed effects—such as apoptosis induction, G1 cell cycle arrest, and p21 upregulation—are directly attributable to p53 pathway reactivation [1]. This makes MI-773 a superior choice over less selective MDM2 inhibitors like Nutlin-3a, which can exhibit off-target effects at higher concentrations.

Xenograft & PDX Studies with Oral Dosing

For in vivo efficacy studies, MI-773's oral bioavailability enables convenient once-daily oral gavage dosing at 10–200 mg/kg, producing dose-dependent tumor growth inhibition and regression in osteosarcoma, leukemia, prostate, and colon cancer xenografts [1]. Unlike Nutlin-3a, which requires intraperitoneal or intravenous administration, MI-773 simplifies dosing logistics and reduces animal handling stress. This is particularly valuable for long-term efficacy studies in patient-derived xenograft (PDX) models, where MI-773 achieved a tumor growth inhibition index of 127% in adenoid cystic carcinoma PDX models [2].

Pharmacogenomic Profiling & Biomarker Discovery

MI-773's activity is highly correlated with p53 wild-type status, with pronounced sensitivity observed in melanoma, sarcoma, renal, gastric cancers, leukemia, and lymphoma [1]. Researchers can leverage this selectivity to identify novel biomarkers of MDM2 inhibitor sensitivity or resistance. The compound's moderate potency and clean on-target profile make it an excellent tool for large-scale cell line profiling studies, such as those conducted in the 274-cell line panel, where MI-773 exhibited sub-micromolar activity in approximately 15% of cell lines [1].

Combination Therapy with Chemotherapeutics

MI-773 has been shown to augment the cytotoxic effects of doxorubicin in neuroblastoma cells, suggesting utility in combination therapy research [1]. The compound's p53-dependent mechanism synergizes with DNA-damaging agents that activate the p53 pathway. For experiments evaluating chemo-sensitization or overcoming drug resistance, MI-773 provides a well-characterized, orally bioavailable option that can be easily combined with standard-of-care chemotherapeutics in preclinical models.

Technical Documentation Hub

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